Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound characterized by the molecular formula . This compound is part of the imidazopyridine class, which is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The compound's IUPAC name reflects its structure, indicating the presence of a bromine atom and an ethyl ester functional group attached to an imidazo[1,5-a]pyridine core .
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is cataloged under the CAS number 885276-59-5. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its properties and potential applications in scientific research. The compound is classified as a heterocyclic organic compound, specifically within the broader category of imidazopyridines .
The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a one-pot tandem cyclization/bromination process. This method utilizes ethyl acetate as a solvent and tert-butyl hydroperoxide as the brominating agent. Notably, this reaction does not require a base and proceeds efficiently to yield the desired product. The conditions under which this synthesis occurs are optimized for high yield and purity, making it suitable for both laboratory and potential industrial applications .
While specific industrial methods for the production of this compound are not extensively documented, it is likely that these processes would scale up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yields and product purity.
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate features a complex structure that can be represented in various formats:
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3
IMZDSBVUTOUBSJ-UHFFFAOYSA-N
The structure includes an imidazo[1,5-a]pyridine ring fused with a carboxylate ester functional group. The bromine atom is located at the 1-position of the imidazole ring, which significantly influences its chemical reactivity and biological activity.
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions:
These reactions can lead to the formation of various derivatives with potential applications in medicinal chemistry .
The choice of reagents and conditions varies depending on the desired reaction:
The mechanism of action for Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through covalent interactions facilitated by the bromine atom. This binding can lead to inhibition or enhancement of enzymatic functions depending on the target site and biological context. Research into these mechanisms continues to elucidate its potential therapeutic applications .
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is characterized by several notable physical properties:
The compound exhibits typical reactivity patterns associated with halogenated heterocycles:
These properties make it suitable for various applications in research settings where stability and reactivity are crucial considerations .
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate has several significant applications in scientific research:
Research continues to explore its potential in these areas, highlighting its versatility as a chemical tool in both academic and industrial contexts .
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5